4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile
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Overview
Description
4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile involves multiple steps. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the attachment of the ethoxy and benzonitrile groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzonitrile or ethoxy moieties .
Scientific Research Applications
4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acids in the CDK2 active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in CDK2 inhibitors with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity but differ in their chemical structure and specific interactions with the enzyme.
Uniqueness
4-[1-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile is unique due to its specific scaffold, which provides a distinct mode of binding and inhibition of CDK2. This uniqueness contributes to its potent anticancer activity and potential for further development as a therapeutic agent .
Properties
Molecular Formula |
C15H11N7O |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-[1-(3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C15H11N7O/c1-9(23-11-4-2-10(6-16)3-5-11)13-19-15-12-7-18-20-14(12)17-8-22(15)21-13/h2-5,7-9H,1H3,(H,18,20) |
InChI Key |
PTZXSLNSUOVJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=NC3=C(C2=N1)C=NN3)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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